10,13-dimethyl-17-[1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride
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Overview
Description
22-NHC, or 22-N-Heterocyclic Carbene, is a type of N-heterocyclic carbene (NHC) that has garnered significant attention in the field of chemistry. N-heterocyclic carbenes are cyclic compounds containing a divalent carbon atom bonded to at least one nitrogen atom within the heterocycle. These compounds are known for their stability and versatility, making them valuable in various chemical applications .
Preparation Methods
The synthesis of 22-NHC typically involves the alkylation of nitrogen atoms in imidazole or multi-component reactions involving primary amines, glyoxal, and formaldehyde. These methods yield symmetrical N,N’-substituted azolium salts . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability. The preparation of imidazolium salts bearing different substituents can be achieved through stepwise alkylation or multi-component cyclization followed by N-alkylation .
Chemical Reactions Analysis
22-NHC undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
22-NHC has a wide range of applications in scientific research:
Chemistry: Used as ligands in coordination chemistry due to their ability to form stable bonds with transition metals.
Biology: Employed in the synthesis of biologically active molecules and as catalysts in biochemical reactions.
Medicine: Investigated for their potential as antibacterial and antitumor agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 22-NHC involves its ability to act as a strong σ-donor and participate in π-back bonding. This allows it to form stable complexes with various metals, enhancing their catalytic activity. In biological systems, 22-NHC can interact with molecular targets such as enzymes and proteins, influencing their function and activity .
Comparison with Similar Compounds
22-NHC is unique compared to other N-heterocyclic carbenes due to its specific structural features and electronic properties. Similar compounds include:
1,3-Di(adamantyl)imidazol-2-ylidene (IAd): Known for its stability and ease of synthesis.
NHCs with sulfur or oxygen heteroatoms: These compounds exhibit different reactivity and stability profiles.
The uniqueness of 22-NHC lies in its specific substituents and the resulting electronic properties, which make it particularly effective in certain catalytic and biological applications .
Properties
Molecular Formula |
C26H46ClNO |
---|---|
Molecular Weight |
424.1 g/mol |
IUPAC Name |
10,13-dimethyl-17-[1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride |
InChI |
InChI=1S/C26H45NO.ClH/c1-17(2)12-15-27-18(3)22-8-9-23-21-7-6-19-16-20(28)10-13-25(19,4)24(21)11-14-26(22,23)5;/h6,17-18,20-24,27-28H,7-16H2,1-5H3;1H |
InChI Key |
GDMMRLCQKPSXQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C.Cl |
Origin of Product |
United States |
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